![molecular formula C30H64N4O3 B12714264 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 94442-08-7](/img/structure/B12714264.png)
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with multiple functional groups, including amino, hydroxy, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]propyl-trimethoxysilane
- Tris(2-aminoethyl)amine
- 2-[(2-Aminoethyl)amino]ethanol
Uniqueness
Compared to similar compounds, 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has a unique combination of functional groups that provide it with distinct chemical reactivity and biological activity. Its long hydrophobic tail and multiple amino groups make it particularly suitable for applications in drug delivery and as a surfactant in industrial formulations.
Eigenschaften
CAS-Nummer |
94442-08-7 |
|---|---|
Molekularformel |
C30H64N4O3 |
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3 |
InChI-Schlüssel |
DANIXADHBKGCBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


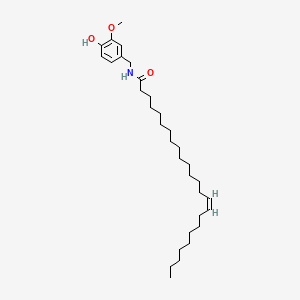


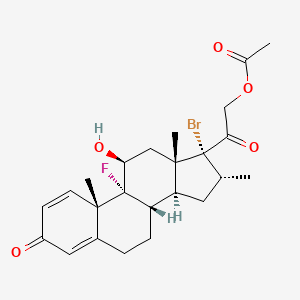
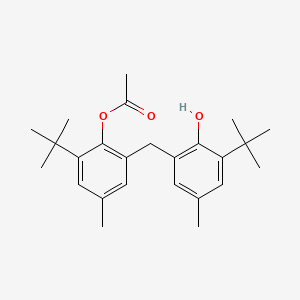
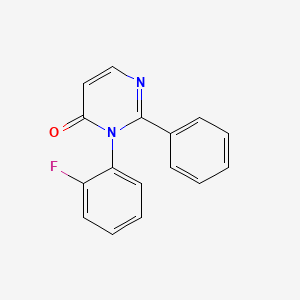

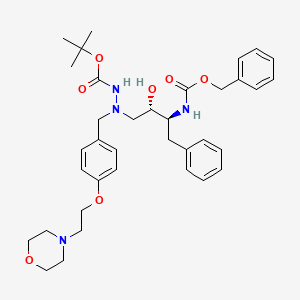
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)



![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

